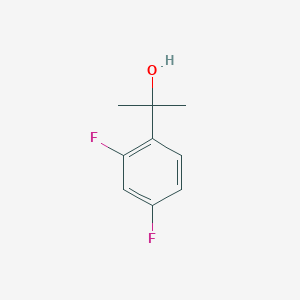

2-(2,4-Difluorophenyl)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTYBPUHHHXDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442997 | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-81-9 | |

| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2,4-Difluorophenyl)propan-2-ol CAS number 51788-81-9

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)propan-2-ol (CAS: 51788-81-9): A Cornerstone Intermediate in Antifungal Synthesis

Introduction and Strategic Importance

This compound is a tertiary alcohol that serves as a pivotal building block in the synthesis of high-value pharmaceutical compounds.[1][2] Its molecular structure, featuring a difluorinated phenyl ring, is a key pharmacophore in a class of potent antifungal agents known as azoles. The primary significance of this compound lies in its role as a direct precursor to Fluconazole, a widely used medication for treating a range of fungal infections.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its synthesis, characterization, and critical application in medicinal chemistry, emphasizing the scientific rationale behind the described methodologies.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is a self-validating system for any synthetic workflow. The identity and purity of this compound must be unequivocally confirmed before its use in subsequent reactions. The following tables summarize its key physical properties and the expected spectroscopic data for robust analytical verification.

Table 1: Physicochemical Properties

| Property | Value | Source / Notes |

|---|---|---|

| CAS Number | 51788-81-9 | [5][6] |

| Molecular Formula | C₉H₁₀F₂O | [5][6] |

| Molecular Weight | 172.17 g/mol | [1][5] |

| Appearance | Powder | [1] |

| Synonyms | 2,4-Difluoro-α,α-dimethyl-benzenemethanol | [1][2] |

| Storage | Store at 2-8°C, protected from air and light |[1] |

Table 2: Spectroscopic Characterization Data

| Technique | Expected Observations & Rationale |

|---|---|

| ¹H NMR | Aromatic Protons (3H): Complex multiplets between δ 6.8-7.5 ppm, characteristic of a 1,2,4-trisubstituted benzene ring with strong fluorine coupling. Methyl Protons (6H): A sharp singlet around δ 1.6 ppm, representing the two equivalent methyl groups. Hydroxyl Proton (1H): A broad singlet (exchangeable with D₂O) typically between δ 2-4 ppm, depending on solvent and concentration. The integration ratio of 3:6:1 is a key diagnostic feature. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 100-165 ppm region. The carbons directly bonded to fluorine will show large C-F coupling constants, a definitive feature for confirming the substitution pattern. Quaternary Carbon (C-OH): A signal around δ 72 ppm. Methyl Carbons: A signal around δ 32 ppm. |

| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] C-F Stretch: Strong, sharp absorption bands typically found in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoro substituents.[7] |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 172.07. The high-resolution mass should align with the calculated exact mass. Key Fragments: A prominent peak at m/z = 157 ([M-CH₃]⁺) due to the loss of a methyl radical, which is a common fragmentation pathway for tertiary alcohols. |

Core Synthesis Protocol: Grignard Reaction

The most direct and industrially relevant synthesis of this compound is achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is chosen for its efficiency and reliability.[8] The causality of this choice rests on the "umpolung" (polarity reversal) of the difluorophenyl ring; by converting the electrophilic carbon of an aryl halide into a potent nucleophilic carbanion, it can readily attack an electrophilic carbonyl carbon, such as that in acetone.[9]

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Step-by-Step Methodology

Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood. Anhydrous solvents are critical.[9] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[10][11]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere.

-

Initiation of Grignard Reagent: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[9] Add a small portion of a solution of 1-bromo-2,4-difluorobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

-

Formation of Grignard Reagent: The reaction is initiated once the brown color of the iodine disappears and gentle bubbling is observed. Once initiated, add the remaining 1-bromo-2,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will typically turn cloudy and grey/brown. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent.

-

Nucleophilic Addition: Cool the flask containing the Grignard reagent in an ice bath. Add a solution of acetone (1.1 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. This step is highly exothermic; maintain the temperature below 10°C. A thick, white precipitate will form.

-

Quenching and Workup: After the acetone addition is complete, allow the mixture to stir at room temperature for 1 hour. Cautiously quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This protonates the alkoxide intermediate and dissolves the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Application in Pharmaceutical Synthesis: The Pathway to Fluconazole

The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol).[3][4][13] The tertiary alcohol is first converted into a reactive epoxide, which then undergoes a nucleophilic ring-opening reaction with 1,2,4-triazole to install the second triazole ring and complete the Fluconazole structure.

Caption: Synthetic pathway from this compound to Fluconazole.

This synthetic transformation underscores the strategic value of the title compound. The initial Grignard synthesis provides the core difluorophenyl tertiary alcohol scaffold. Subsequent steps build upon this scaffold to introduce the two triazole moieties essential for the antifungal activity of Fluconazole.[4] The mechanism of action for azole antifungals like Fluconazole involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14][15]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[16] Work should be performed in a well-ventilated area or fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors.[16] Prevent contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge, as fine powders can be flammable.[10][18]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][18]

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that has played a crucial role in the development of modern antifungal therapies. Its efficient synthesis via the Grignard reaction and its strategic conversion to Fluconazole highlight its importance in medicinal chemistry. For researchers in drug discovery and process development, a thorough understanding of this compound's synthesis, characterization, and reaction pathways is essential for the innovation of new therapeutic agents and the optimization of existing manufacturing processes.

References

- An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvMob7mK8cQX6Bsu5RMapdxf855OHAQFtZuLjQ7j7CGJ3I9DRTcxItvIB31A9cvW_GkHfkr2-PHPUld1iAOkVKSBOlOMTn4zH3qwrs27XvBh4AazvNnOVZEXBOPPr8NV2Yuk_VTQm-AI-1nLP-gjG9Q0qbSKId574HHK4jBqroJvZDmt9GVS0KIL6nnwh2cpddzHnEKjPFBITZ2G7tX1YWE1RL1IB-BnuOqxRbRaQjCstfhFnDdMFcvhQvPqybQYO7v0euSVUW]

- Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017). Asian Journal of Biochemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuK2DAXd5yM9WHx52gGLDFvxa56OYMBPogInjhIPF_1I_86F3b5k6RM2CLD9Mc69kON7XzKRYgxrWgAaImDi4WWEhakE2gKvQ0ypSr4iWFjinH4ojbCpZpFFi52vXE6bc9sm46QKD9CsV0PZkI5ZzTiKEnwVyRiGlOSK-LyvrYNxlnfrTDsuw_pgMlB76A52AzU8Wbscl8FxwmUe1TCz3s6RMEHBe7uIYDgO1-tEKDphGNHHQsXSb0tl5swYcYEo7ug1DCH_s=]

- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfZw0eVPrOYWIU0an-5R-IWLDGVHqFAcw1WsBmdu5eiwxAApHyo5GMREsiTjx-FHVraG1SmEJNPaOc8dMozbi8hZJgovd_DFRhjWczsLFl5KDaOeymgTeOhvE1SYsrVxofX5kYkyCWQka-rls]

- This compound (CAS No. 51788-81-9) SDS. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgtpBVGAgcF_cBURTE0yMTVABOX8Q9cwJ9icdB4SwCJPKoGJlU73dLIExCpKN70O0lklK--65GIOXSayetO7TjvZuR0UcGxKBn-9vSMxj4sPL3xuSQFXe_xEW1hREDufpZmbw31R5v4NY=]

- Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. (2011). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21538561/]

- PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS. (Patent 0967210). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ9ijXzuP8Pvf0Jd4ExL6Zju8yCcyD1yfopwKGQ6ouL4jUxIqm1ms-nLrU7P0BXXG7equI1dmDE_afvgoWVdk6VO-WfY1xXZC-mIAYBULUoCPUt0CPolie6LJGux6TDWVBXrCKOVngOUKrbDmpOdPonJiDy8e29QHX3Z6x9sk1_dVTgbOnJXr7LtfRHWQ7gxBLcnmWHPIhUxCQpjAaf4zBu_Iqja35walqqc0=]

- CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. [URL: https://patents.google.

- This compound | CAS 51788-81-9. Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNHXgUGkwB0Cv3UeLsvxQkgAZb071yTIHgeAwl-lO4OdaDRm7tgW9g20FJEjkK-35Nrq60Qp9DKchdYkYWtKMdaC4FqTZCUK83y9hV-03yJvqP8xFvygmZ0LURNPab0hqBZ8xrSSWpjj88IZDBAqntkS_qGLkJU_lAAP5EGw=]

- Improved synthesis of fluconazole by using nano-SSA as a green catalyst. (2015). Bulgarian Chemical Communications. [URL: http://www.bcc.bas.bg/BCC_Volumes/Volume_47_Number_3_2015/BCC-47-3-2015-685-690-Gholap.pdf]

- Synthesis of 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1,2-PROPANEDIOL. PrepChem. [URL: https://www.prepchem.com/synthesis-of-2-2-4-difluorophenyl-3-1h-1-2-4-triazol-1-yl-1-2-propanediol]

- Grignard Synthesis of Triphenylmethanol. Dartmouth College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bef7m6R4SQRApg9md52XGSvv0LKwJBcQfgLTi-7BIfF41crtqa6ehWoJ0-keSueiDnMR0ytyyyba1Blq9sX2__ald3i2fKwpSK0_d4ZfqoIe80bPnS7VN9OiPY1q4BhnvubNJWnY3eX9Y18OziKq]

- FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. ResearchGate. [URL: https://www.researchgate.net/publication/349942702_FT-IR_UV_NMR_Spectral_Examinations_Report_of_2-24-Difluorophenyl-13-Bis-124-Triazol-1-yl_Propan-2-ol_on_the_Basis_of_Boosting_Electric_and_Optical_Properties_Using_DFT]

- This compound | 51788-81-9. Coompo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhLrBHSb3v42gjrvykZB9yWKiR9ITtjVZyn7KJesgCz7vygUudCmfHDJ1xKeTm7kEKArErYJJJ1Sw4HkcsKy-K1A3kG_SgLCf1ukECtB3DWOXdZS1xUiKd9P5Ru6hTp9W0Tbwl5iRr_DI3K9qq6u-MbV0qTSDrpaBJxvp4t-66BA6JYxmIcg==]

- CN105732310B - The synthetic method of 2 [base of 2 (2,4 difluorophenyl) 2 propylene 1] 1,3 propane diols. Google Patents. [URL: https://patents.google.

- 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5276269]

- FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGITyNSzPKy6ExhPdxkzBF9wF-6u4VCqtZ2BYKVZcDFGtvtkWm8ikeEHKGiex0OSNwtHDVuElRuDVm_gAnIUn0nglT6yGGIUMbIvwsug8hNhV_MJSDNFbaA65B2s1IOwZOXA5i7c2sOhH7O9dIuX9SUJWC4CvO-LINFiveqyx9ay4KDWWmhiwPbRFho89X9is6IZBRYSOGsX04OEWHsG847NKz4fdgaX3yz]

- Grignard Reagents and related organic synthesis. Ace Chemistry. [URL: https://www.acechemistry.com/grignard-reagents.html]

- This compound | CAS 51788-81-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-4-difluorophenyl-propan-2-ol-51788-81-9]

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]

- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [URL: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction.html]

- SAFETY DATA SHEET - Propan-2-ol. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-product.html?product=P/7507/17]

- This compound. PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/10654761]

- Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]

- Safety Data Sheet: 2-(4-Fluorophenyl)propan-2-ol. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/2603-3-24.pdf]

- SAFETY DATA SHEET PROPAN-2-OL. ABB. [URL: https://search.abb.com/library/Download.aspx?DocumentID=9AKK107046A0938&LanguageCode=en&DocumentPartId=&Action=Launch]

- 2-(4-Fluorophenyl)-2-propanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/637733]

- Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_Tech_Sheet.pdf]

- Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. (2016). Scientific Reports. [URL: https://www.

- Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/msds_pdf/EN/S06450_EN.PDF]

- 2-Propanol - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/i9516]

- Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/IRspec/Propan2olIR.htm]

- Antifungal Activities of Natural Products and Their Hybrid Molecules. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5029]

- Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_App_Notes.pdf]

- (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. Benchchem. [URL: https://www.benchchem.com/pdf/BC002621_White_Paper.pdf]

- Effect of Defined Block Sequence Terpolymers on Antifungal Activity and Biocompatibility. (2025). Macromolecular Bioscience. [URL: https://pubmed.ncbi.nlm.nih.gov/39764700/]

- Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10231945/]0231945/]

Sources

- 1. This compound | 51788-81-9 - Coompo [coompo.com]

- 2. scbt.com [scbt.com]

- 3. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS 51788-81-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. library.e.abb.com [library.e.abb.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. 2-(4-Fluorophenyl)-2-propanol | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemos.de [chemos.de]

physicochemical properties of 2-(2,4-Difluorophenyl)propan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)propan-2-ol

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound is a tertiary alcohol of significant interest within the pharmaceutical and fine chemical industries. Its structural features, particularly the difluorinated phenyl ring, make it a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a precursor in the production of potent antifungal agents, such as fluconazole.[1][2] Understanding the distinct physicochemical properties of this compound is paramount for researchers and drug development professionals to ensure process optimization, analytical method development, and quality control.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical principles and methodologies. As a senior application scientist, the narrative aims not just to present data, but to explain the underlying chemical principles and the rationale behind the analytical techniques used for its characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The systematic name for the compound is this compound. Its unique Chemical Abstracts Service (CAS) number is 51788-81-9.[2][3]

Workflow for Infrared (IR) Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show four distinct signals:

-

-OH Proton (1H): A singlet, typically broad, in the 1.5-4.0 ppm range. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. Due to rapid proton exchange, it often does not couple with neighboring protons. [4]2. -CH₃ Protons (6H): A sharp singlet around 1.5-1.7 ppm . The two methyl groups are chemically equivalent, and they have no adjacent protons to couple with, hence a singlet is expected.

-

Aromatic Protons (3H): A complex multiplet pattern in the 6.8-7.5 ppm region. The three protons on the difluorophenyl ring are in different chemical environments and will exhibit coupling to each other and to the fluorine atoms, resulting in a complex splitting pattern.

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, as the two methyl groups are equivalent:

-

-CH₃ Carbons: One signal in the aliphatic region, estimated around 25-35 ppm . [5]2. Quaternary Carbon (-C-OH): One signal for the carbon atom bonded to the hydroxyl group, expected around 70-80 ppm . Its attachment to the electronegative oxygen atom shifts it downfield. [6]3. Aromatic Carbons: Four distinct signals in the 110-165 ppm region. The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is a powerful diagnostic tool. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak [M]⁺: The mass-to-charge ratio (m/z) corresponding to the molecular weight (172.17) should be observable.

-

Key Predicted Fragments:

-

[M-CH₃]⁺ (m/z 157): Loss of a methyl group is a common fragmentation pathway for tertiary alcohols and benzylic systems.

-

[M-H₂O]⁺ (m/z 154): Dehydration, or the loss of a water molecule, is another characteristic fragmentation for alcohols.

-

Predicted adducts such as [M+H]⁺ (m/z 173.07726) and [M+Na]⁺ (m/z 195.05920) are expected in soft ionization techniques like Electrospray Ionization (ESI). [7]

-

Synthesis, Application, and Safety

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in organic synthesis. Its most prominent application is in the multi-step synthesis of fluconazole, a widely used triazole antifungal drug. [1]The synthesis of fluconazole involves the reaction of a derivative of this alcohol with 1,2,4-triazole. [1]

Simplified synthetic pathway overview.[8][9]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory or industrial setting. [10]

-

General Advice: Consult a physician and show the SDS to the doctor in attendance in case of exposure.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Personal Protection: Use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.

Standard Experimental Methodologies

To ensure the trustworthiness and reproducibility of data, standardized protocols must be followed.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: FT-IR Spectrum Acquisition

Causality: This protocol is designed to obtain a high-quality spectrum by minimizing atmospheric interference (H₂O, CO₂) and ensuring a proper sample concentration for detection.

-

Background Scan: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere. The instrument's software will automatically subtract this from the sample spectrum.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder in the instrument's beam path. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).

-

Data Processing: The resulting spectrum should be baseline-corrected and labeled with the wavenumbers of the major absorption peaks.

Protocol: NMR Spectra Acquisition (¹H and ¹³C)

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. TMS is the universal reference standard for setting the 0 ppm mark.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Referencing: Add a small drop of a reference standard, typically tetramethylsilane (TMS).

-

Shimming: Place the NMR tube in the spectrometer. The instrument will perform a "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is critical for high resolution.

-

¹H Acquisition: Set the acquisition parameters for a standard proton experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical. [11]5. ¹³C Acquisition: Following the proton scan, switch the parameters to acquire a carbon spectrum. This requires a much larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. [11]6. Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Conclusion

The are well-defined by its unique molecular structure. Its identity, purity, and characteristics are reliably determined through a combination of standard analytical techniques, including IR and NMR spectroscopy and mass spectrometry. A thorough understanding of these properties and the methodologies used to measure them is essential for scientists and researchers who utilize this compound as a key intermediate in the development and manufacturing of pharmaceuticals.

References

-

Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. 1

-

Coompo. This compound | 51788-81-9. 2

-

Google Patents. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. 8

-

The Royal Society of Chemistry. Supporting Information. 12

-

Sigma-Aldrich. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol.

-

PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. 13

-

Google Patents. CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD. 9

-

Guidechem. This compound (CAS No. 51788-81-9) SDS. 10

-

Chemical-Suppliers. This compound | CAS 51788-81-9. 3

-

PubChemLite. This compound. 7

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-ol. 14

-

FAO. PROPAN-2-OL. 15

-

Ataman Kimya. PROPAN-2-OL.

-

ACS. NMR Chemical Shifts of Trace Impurities. 11

-

MSU Chemistry. Proton NMR Table. 6

-

Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-2-ol. 5

-

Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. 4)

Sources

- 1. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 2. This compound | 51788-81-9 - Coompo [coompo.com]

- 3. This compound | CAS 51788-81-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. PubChemLite - this compound (C9H10F2O) [pubchemlite.lcsb.uni.lu]

- 8. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

- 9. CN105777486B - A kind of synthetic method of 2- [2- (2,4- difluorophenyl) -2- propylene -1- bases] -1,3-PD - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. rsc.org [rsc.org]

- 13. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. fao.org [fao.org]

2-(2,4-Difluorophenyl)propan-2-ol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-(2,4-Difluorophenyl)propan-2-ol

This technical guide provides a comprehensive analysis of the spectral data for this compound, a tertiary alcohol of interest in synthetic and medicinal chemistry. As a key intermediate, for instance in the synthesis of antifungal agents like fluconazole, unambiguous structural confirmation is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering detailed insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative explains the causality behind spectral features, grounding theoretical predictions in established principles of chemical analysis.

Molecular Structure and Analytical Overview

This compound (CAS: 79624-78-1, Molecular Formula: C₉H₁₀F₂O) possesses a unique combination of functional groups: a tertiary alcohol, two equivalent methyl groups, and a difluorinated aromatic ring.[3][4] This structure gives rise to a distinct spectral fingerprint. A multi-technique approach involving NMR, IR, and MS is essential for complete characterization, providing orthogonal data points that, when combined, confirm identity, purity, and structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a suite of NMR experiments can be performed to gain a comprehensive structural understanding.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0.0 ppm reference point.[5] For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon environment.[5] A longer acquisition time is necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, making acquisition relatively fast.[7][8]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| -C(CH₃)₂ | ~1.6 | Singlet (or narrow triplet) | 6H | Equivalent methyl groups. May exhibit a small long-range coupling to the aromatic fluorine atoms (⁴JHF), resulting in slight broadening or a narrow triplet. |

| -OH | 2.0 - 4.0 | Singlet (broad) | 1H | Labile proton; chemical shift is concentration and solvent dependent. Typically appears as a broad singlet due to chemical exchange and does not couple with other protons.[9] |

| Ar-H5 | ~6.8 | ddd | 1H | Ortho to F4, meta to F2. Coupled to H6 (³JHH ≈ 8-9 Hz), F4 (³JHF ≈ 8-9 Hz), and F2 (⁴JHF ≈ 2-3 Hz). |

| Ar-H3 | ~6.9 | ddd | 1H | Ortho to F2 and F4. Coupled to H5 (⁴JHH ≈ 2-3 Hz), F2 (³JHF ≈ 8-9 Hz), and F4 (³JHF ≈ 8-9 Hz). |

| Ar-H6 | ~7.5 | ddd | 1H | Ortho to the propan-2-ol substituent and meta to F2. Coupled to H5 (³JHH ≈ 8-9 Hz), F2 (⁴JHF ≈ 5-6 Hz), and F4 (⁵JHF ≈ 2-3 Hz). |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, as the two methyl carbons are equivalent and the aromatic carbons are all unique due to the substitution pattern. The presence of fluorine will induce characteristic C-F splitting.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| -C(C H₃)₂ | ~30 | Singlet (or narrow multiplet) | Aliphatic carbons, shielded environment.[10] |

| C (CH₃)₂OH | ~75 | Triplet (³JCF) | Tertiary carbinol carbon, deshielded by oxygen. Coupled to the two nearby fluorine atoms. |

| Ar-C3 | ~104 | Doublet of Doublets (²JCF, ⁴JCF) | Aromatic carbon ortho to two fluorines, highly shielded by fluorine's resonance effect. Split by both F2 and F4. |

| Ar-C5 | ~112 | Doublet of Doublets (²JCF, ⁴JCF) | Aromatic carbon between two fluorines, also shielded. Split by both F2 and F4. |

| Ar-C6 | ~128 | Doublet of Doublets (³JCF, ⁵JCF) | Aromatic carbon with an attached proton. |

| Ar-C1 | ~135 | Doublet of Doublets (²JCF, ⁴JCF) | Ipso-carbon attached to the propan-2-ol group. Deshielded and coupled to both fluorines. |

| Ar-C2, Ar-C4 | ~160, ~162 | Doublet of Doublets (¹JCF, ³JCF) | Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF > 240 Hz) and are significantly deshielded.[11] |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][12] The two fluorine atoms in this compound are chemically non-equivalent and are expected to appear as distinct signals, each split by the other fluorine and nearby protons.

| Fluorine Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Rationale & Key Couplings |

| F-2 | -110 to -115 | Multiplet | The chemical shift is influenced by its ortho position to the alkyl substituent. It will be coupled to F-4 (³JFF ≈ 15-20 Hz) and neighboring protons H-3 (³JHF) and H-6 (⁴JHF). |

| F-4 | -105 to -110 | Multiplet | The chemical shift is influenced by its para position to the alkyl substituent. It will be coupled to F-2 (³JFF ≈ 15-20 Hz) and neighboring protons H-3 and H-5 (³JHF). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the hydroxyl and aromatic moieties.

Experimental Protocol: IR Data Acquisition

Sources

- 1. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. PubChemLite - this compound (C9H10F2O) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

solubility of 2-(2,4-Difluorophenyl)propan-2-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)propan-2-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This guide provides a detailed technical analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of antifungal agents.[1] We will explore the molecular properties governing its solubility, predict its behavior in various classes of organic solvents, and provide a robust experimental protocol for empirical determination. This document is designed to equip researchers and process chemists with the foundational knowledge and practical methodologies required to effectively manage and optimize the solution-based handling of this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process design, formulation development, and ultimately, therapeutic efficacy. For an intermediate like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for designing efficient purification processes such as crystallization and chromatography.[2] An inadequate understanding of solubility can lead to significant challenges, including poor yield, difficult purification, and scalability issues. This guide provides the theoretical framework and practical insights necessary to navigate these challenges.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound combines several features that collectively determine its interaction with different solvents.

| Property | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 51788-81-9 | [3][4] |

| Molecular Formula | C₉H₁₀F₂O | [3][4] |

| Molecular Weight | 172.17 g/mol | [3] |

| Predicted XlogP3 | 1.8 | [5] |

| Structure | PubChem CID: 10654761 |

The key to its solubility lies in the interplay of its three main structural components:

-

Tertiary Alcohol (-C(CH₃)₂OH): This group is polar and can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This is a primary driver for solubility in protic and polar aprotic solvents.

-

Difluorophenyl Ring (-C₆H₃F₂): The two highly electronegative fluorine atoms create a strong dipole moment across the aromatic ring, enhancing its polarity. This region of the molecule will interact favorably with polar solvents.

-

Isopropyl Group and Benzene Ring Core: These components contribute to the molecule's nonpolar character, allowing for van der Waals and London dispersion force interactions with less polar or nonpolar solvents.[6]

The predicted XlogP value of 1.8 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in a range of solvents, but is not extremely nonpolar.

Caption: Molecular features governing solubility.

The Principle of "Like Dissolves Like": A Mechanistic View

The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2] It means that substances with similar intermolecular forces are likely to be soluble in one another.[6]

-

Polar Solvents (e.g., water, methanol, DMSO) have significant dipole moments and/or hydrogen bonding capabilities. They effectively solvate polar solutes like this compound by forming strong dipole-dipole and hydrogen-bonding interactions, which overcome the solute-solute forces in the crystal lattice.

-

Nonpolar Solvents (e.g., hexane, toluene) have weak intermolecular forces, primarily London dispersion forces. While the nonpolar parts of our target molecule will interact with these solvents, the strong polar nature of the hydroxyl and difluorophenyl groups will limit overall solubility. The energy gained by solute-solvent interaction is often insufficient to break apart the more strongly interacting solute molecules.

Predicted Solubility Profile in Common Organic Solvents

While extensive empirical data for this specific compound is not publicly available, we can construct a reliable predicted solubility profile based on its structure and established chemical principles. Supplier data indicates good solubility in Chloroform, Dichloromethane, and DMSO.[1]

| Solvent Class | Solvent Example | Dielectric Constant (ε) | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 1.9 | 0.1 | Low | Dominated by weak dispersion forces; insufficient to solvate the polar moieties. |

| Toluene | 2.4 | 2.4 | Low to Moderate | Aromatic π-π stacking with the phenyl ring may slightly enhance solubility over alkanes. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | 3.1 | High | Strong dipole moment interacts well with the difluorophenyl ring. A known good solvent.[1] |

| Tetrahydrofuran (THF) | 7.5 | 4.0 | High | Acts as a strong hydrogen bond acceptor for the solute's hydroxyl group. | |

| Ethyl Acetate | 6.0 | 4.4 | Moderate to High | Good balance of polarity and hydrogen bond accepting capability. | |

| Acetone | 21 | 5.1 | High | Highly polar and a hydrogen bond acceptor. | |

| Acetonitrile (ACN) | 37.5 | 5.8 | High | Very polar; strong dipole-dipole interactions are expected. | |

| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Very High | Highly polar and a very strong hydrogen bond acceptor. A known good solvent.[1] | |

| Polar Protic | 2-Propanol (IPA) | 18.3 | 3.9 | High | "Like dissolves like" in action; similar alcohol structure allows for extensive H-bonding. |

| Ethanol | 24.6 | 4.3 | High | Strong hydrogen bond donor and acceptor. | |

| Methanol | 32.6 | 5.1 | High | The most polar alcohol; expected to be an excellent solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to empirical fact, a standardized experimental protocol is essential. The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, purity >99%)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Analytical balance (± 0.01 mg)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

-

Sample Preparation: Add an excess amount of solid this compound to a scintillation vial. "Excess" is critical and means enough solid remains undissolved at equilibrium. Record the approximate mass added.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., 25 °C). Shake at a constant speed (e.g., 150 rpm) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to sit undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample, standard solutions, and a solvent blank by HPLC.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

This protocol ensures trustworthiness by creating a self-validating system: the presence of undissolved solid confirms saturation, and the HPLC calibration curve ensures accurate quantification.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is governed by a balance of strong polar interactions, primarily through its tertiary alcohol and difluorinated phenyl groups, and weaker nonpolar characteristics. It is predicted to be highly soluble in polar aprotic solvents (like DMSO, THF, and DCM) and polar protic solvents (like methanol and ethanol), with limited solubility in nonpolar hydrocarbon solvents. For drug development professionals, this profile suggests that a wide range of polar organic solvents are suitable for reaction and purification processes. However, as predictions are no substitute for empirical data, the provided experimental protocol offers a reliable pathway to obtaining precise solubility values, which are indispensable for robust and scalable chemical process development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Guidechem. (n.d.). This compound (CAS No. 51788-81-9) SDS.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 51788-81-9.

- Coompo. (n.d.). This compound | 51788-81-9.

- LibreTexts Chemistry. (n.d.). Solubility and Polarity.

Sources

- 1. This compound | 51788-81-9 - Coompo [coompo.com]

- 2. chem.ws [chem.ws]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS 51788-81-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. PubChemLite - this compound (C9H10F2O) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2,4-Difluorophenyl)propan-2-ol

This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(2,4-Difluorophenyl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with advanced analytical and computational methodologies to offer a comprehensive understanding of this important chemical entity. As an intermediate in the synthesis of antifungal agents like fluconazole, the stereochemical properties of this compound are of significant interest.[1][2][3]

Introduction: The Significance of Molecular Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its chemical reactivity and biological activity. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the molecular structure is paramount. It dictates how a molecule interacts with biological targets, its metabolic stability, and its physicochemical properties such as solubility and permeability. Prodrugs, which are inactive molecules converted to active drugs in the body, are a prime example of how molecular structure can be manipulated to improve drug delivery and efficacy.[4][5][6] The strategic design of prodrugs often involves modifying the molecular structure to overcome pharmacokinetic challenges.[7]

This compound serves as a critical building block in medicinal chemistry. Its structural features, particularly the difluorinated phenyl ring and the tertiary alcohol, present a unique conformational profile that warrants in-depth investigation.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of any molecule is to first establish its basic structural and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C9H10F2O | [8] |

| Molecular Weight | 172.17 g/mol | [1][2] |

| CAS Number | 51788-81-9 | [1][2] |

| IUPAC Name | This compound | [8] |

| Synonyms | 2,4-Difluoro-α,α-dimethyl-benzenemethanol | [1][2] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

These properties provide the initial data required for any experimental or computational study. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic distribution and, consequently, its intermolecular interactions and conformational preferences.

Conformational Analysis: Theoretical Framework

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[9] For this compound, the key rotatable bond is the C-C bond connecting the propan-2-ol moiety to the difluorophenyl ring.

The conformation of this molecule is primarily influenced by a balance of several factors:

-

Steric Hindrance: The bulky methyl and hydroxyl groups of the propan-2-ol moiety will experience steric repulsion with the ortho-fluorine atom and the hydrogen atom at the 3-position of the phenyl ring. The molecule will tend to adopt conformations that minimize these steric clashes. The rotational barrier in propane, for instance, is influenced by the eclipsing interactions of its methyl and hydrogen groups.[10]

-

Electrostatic Interactions: The electronegative fluorine atoms create a dipole moment in the phenyl ring. These dipoles can interact with the polar hydroxyl group, leading to favorable or unfavorable electrostatic interactions depending on their relative orientation.

-

Intramolecular Hydrogen Bonding: The possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms (particularly the ortho-fluorine) could stabilize certain conformations.

To visualize and analyze these conformations, Newman projections are a valuable tool, allowing for the clear depiction of the dihedral angle between substituents on adjacent carbon atoms.[9]

Experimental Methodologies for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for a comprehensive experimental determination of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and three-dimensional structure of molecules in solution.

Workflow for NMR-based Conformational Analysis:

Caption: Workflow for NMR-based conformational analysis.

-

¹H and ¹³C NMR: These experiments confirm the basic carbon-hydrogen framework of the molecule.

-

¹⁹F NMR: This is crucial for observing the chemical environment of the fluorine atoms and their coupling to nearby protons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments identify protons that are close in space, providing direct evidence for specific conformations. For instance, a NOE between the hydroxyl proton and the ortho-fluorine or a proton on the phenyl ring would indicate a preferred orientation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule. From this, the positions of the atoms can be determined and refined to yield a precise 3D structure.

The resulting crystal structure will provide accurate bond lengths, bond angles, and torsion angles, offering a snapshot of a low-energy conformation in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present and potential intramolecular interactions. For example, the O-H stretching frequency can shift if the hydroxyl group is involved in hydrogen bonding. A study of a related compound, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, utilized FT-IR spectroscopy in conjunction with DFT calculations to analyze its vibrational modes.[11]

Computational Modeling: A Predictive Approach

In the absence of extensive experimental data, or to complement it, computational chemistry offers powerful tools for predicting and understanding molecular conformation.

Computational Workflow for Conformational Analysis:

Caption: Workflow for computational conformational analysis.

-

Methodology: Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-311++G(d,p), are well-suited for this type of analysis, as demonstrated in studies of similar molecules.[11]

-

Solvent Effects: It is crucial to consider the effect of the solvent, as the conformational preferences can change significantly in different environments. Continuum solvation models (e.g., PCM) can be used to simulate the presence of a solvent. Studies on 1,3-difluorinated alkanes have shown a significant dependence of conformation on the polarity of the medium.[12]

-

Potential Energy Surface (PES) Scan: A PES scan can be performed by systematically rotating the C-C bond between the phenyl ring and the propan-2-ol group and calculating the energy at each step. This will reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations.

Conclusion and Future Directions

The molecular structure and conformation of this compound are governed by a delicate interplay of steric and electronic effects. A comprehensive understanding of its conformational landscape is essential for optimizing its use as a synthetic intermediate and for the rational design of new drug candidates. This guide has outlined a multi-faceted approach, combining experimental techniques like NMR and X-ray crystallography with computational modeling, to fully characterize this molecule.

Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine its solid-state structure. In-depth solution-state NMR studies, particularly NOESY experiments, would provide valuable insights into its dynamic conformational behavior in different solvents. These experimental results would, in turn, serve as a benchmark for validating and refining computational models, leading to a more accurate and predictive understanding of this important molecule's structure-property relationships.

References

- Trilaksana, H., Rohini, B., & Thanmayalaxmi, D. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. In Proceedings of the 1st International Conference on Recent Advancements in Materials Science and Technology, ICRAMST'24. Springer Science and Business Media Deutschland GmbH.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.

- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

- Coompo. (n.d.). This compound | 51788-81-9.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 51788-81-9.

- Chemistry LibreTexts. (2020, May 12). 8.

- Wikipedia. (n.d.). Fluconazole.

- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–589.

- Fisher Scientific. (n.d.). This compound, TRC 50 mg.

- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.

- Food and Agriculture Organization of the United N

- Hunter, L., Kirsch, P., & O'Hagan, D. (2014). Conformational analysis of 1,3-difluorinated alkanes. Journal of Organic Chemistry, 79(17), 7846–7855.

- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–589.

- PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol.

- Doroshenko, I., Pogorelov, V., & Sablinskas, V. (2015). Conformational composition of propanol in gaseous state and in matrix isolation. Ukrainskii Fizicheskii Zhurnal, 60(1), 50.

- Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 536-599.

- Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

- Taylor & Francis. (n.d.). Propan 2 ol – Knowledge and References.

- Master Organic Chemistry. (2020, March 27).

Sources

- 1. This compound | 51788-81-9 - Coompo [coompo.com]

- 2. scbt.com [scbt.com]

- 3. Fluconazole - Wikipedia [en.wikipedia.org]

- 4. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. PubChemLite - this compound (C9H10F2O) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

- 12. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-difluorophenyl)propan-2-ol, a key tertiary alcohol intermediate in pharmaceutical development. Notably, this compound serves as a critical building block in the synthesis of widely used antifungal agents, such as Fluconazole.[1][2] This document outlines a robust synthetic protocol via the Grignard reaction, detailing the underlying mechanistic principles, critical safety considerations, and step-by-step procedures. Furthermore, it establishes a rigorous framework for the structural and purity verification of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction and Significance

This compound is a fluorinated tertiary alcohol with the chemical formula C₉H₁₀F₂O.[3] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] The title compound's primary significance lies in its role as a precursor to triazole-based antifungal drugs.[1] The 2-(2,4-difluorophenyl) moiety is a core structural feature of Fluconazole, a first-generation triazole antifungal medication on the World Health Organization's List of Essential Medicines.[2]

The synthesis of this alcohol, therefore, represents a crucial first step in the manufacturing of these vital medicines. The most direct and common synthetic route involves the nucleophilic addition of a Grignard reagent to a ketone, a classic and powerful carbon-carbon bond-forming reaction.[5][6] Precise execution and subsequent characterization are paramount to ensure the purity and identity of the intermediate, which directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide provides the necessary detail to achieve these objectives.

Synthesis via Grignard Reaction: A Mechanistic Approach

The synthesis of this compound is efficiently achieved by reacting 2,4-difluorophenylmagnesium bromide with acetone. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tertiary alkoxide, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol.[7][8]

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on the ketone.

-

Formation of Grignard Reagent: 1-Bromo-2,4-difluorobenzene reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether) to form 2,4-difluorophenylmagnesium bromide. This is an oxidative insertion of magnesium into the carbon-halogen bond.[7]

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation (Workup): The addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl) protonates the alkoxide, yielding the final product, this compound.[9]

Caption: The Grignard reaction pathway for synthesizing this compound.

Critical Safety Considerations

The Grignard reaction is highly exothermic and involves pyrophoric and moisture-sensitive reagents.[10][11] Adherence to strict safety protocols is mandatory.

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) to remove all traces of water.[9][12] Water is a protic solvent that will quench the Grignard reagent, halting the reaction.[12]

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are required solvents. They are highly flammable and must be handled in a chemical fume hood away from ignition sources.[10][13] THF is often preferred due to its higher flash point compared to diethyl ether.[13]

-

Exotherm Control: The formation of the Grignard reagent is exothermic. The reaction flask should be placed in an ice-water bath to control the temperature and prevent the solvent from boiling uncontrollably.[12] The subsequent addition of the ketone should also be done slowly and with cooling.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile) are required at all times.[10][13]

Experimental Protocol

The following protocol outlines a laboratory-scale synthesis.

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

-

Grignard Reagent Formation: To the flask, add magnesium turnings and a small crystal of iodine (to activate the magnesium surface).[12] In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Aryl Bromide Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. Have an ice bath ready to moderate the reaction if it becomes too vigorous.[10]

-

Reaction with Acetone: After the addition is complete and the magnesium is consumed, cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of acetone in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Reaction Quenching: Once the acetone addition is complete, allow the mixture to stir and warm to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the alkoxide.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.[15]

| Reagent/Material | Molar Equivalent | Purpose |

| Magnesium Turnings | 1.1 eq | Forms the Grignard reagent |

| 1-Bromo-2,4-difluorobenzene | 1.0 eq | Aryl halide precursor |

| Iodine | Catalytic | Activates magnesium surface[12] |

| Anhydrous THF | Solvent | Stabilizes Grignard reagent[7] |

| Acetone | 1.0 eq | Electrophile (ketone) |

| Sat. aq. NH₄Cl | Excess | Quenching and protonation agent |

| Diethyl Ether / Ethyl Acetate | Solvent | Extraction |

| Anhydrous Na₂SO₄ / MgSO₄ | - | Drying agent |

Table 1: Summary of Reagents and Their Roles in the Synthesis.

Structural Elucidation and Purity Verification

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques provides unambiguous evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl groups will appear as a sharp singlet. The aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine coupling. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.[16]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons, and the four unique aromatic carbons (two of which are directly bonded to fluorine and will exhibit strong C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum provides direct confirmation of the fluorine atoms' chemical environments. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of C₉H₁₀F₂O (172.18 g/mol ).[3]

-

Fragmentation: A prominent fragment is expected from the loss of a methyl group (M-15), resulting in a resonance-stabilized cation.[17] Another possible fragmentation is the loss of water (M-18) or the entire propan-2-ol side chain.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.[19][20]

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching of the alkyl groups.[21]

-

C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region.

-

C-F Stretch: Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

| Technique | Expected Observation | Structural Confirmation |

| ¹H NMR | Singlet (~1.6 ppm, 6H); Multiplet (6.8-7.5 ppm, 3H); Singlet (variable, 1H) | Confirms methyl groups, aromatic ring, and hydroxyl group.[16] |

| ¹³C NMR | Signal ~72 ppm (C-OH); Signal ~32 ppm (CH₃); 4 Aromatic signals (100-165 ppm) | Confirms carbon skeleton, including quaternary center and fluorinated carbons. |

| ¹⁹F NMR | Two distinct signals in the typical aryl-fluoride region. | Confirms the presence and distinct environments of the two fluorine atoms.[22] |

| MS (EI) | M⁺ peak at m/z = 172; Key fragment at m/z = 157 (M-CH₃) | Confirms molecular weight and expected fragmentation.[17] |

| IR | Broad band at ~3400 cm⁻¹ (O-H); Strong band at ~1150 cm⁻¹ (C-O) | Confirms presence of hydroxyl functional group.[20] |

Table 2: Summary of Expected Analytical Characterization Data.

Conclusion